molecular formula C21H23N3O6 B11013773 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B11013773
M. Wt: 413.4 g/mol
InChI Key: JAPXTSPDXGUHNN-UHFFFAOYSA-N
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Description

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a phthalazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetylation: The acetamide group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride.

    Attachment of the Phenoxyethyl Group: The final step involves the attachment of the 2-(2-methoxyphenoxy)ethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and phenoxyethyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate under anhydrous conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the phthalazinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s phthalazinone core is known for its biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core may inhibit enzyme activity by binding to the active site, while the phenoxyethyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as 2-(1H)-phthalazinone and its derivatives.

    Methoxy-Substituted Compounds: Compounds with methoxy groups at similar positions, such as 7,8-dimethoxy-2(1H)-quinolinone.

Uniqueness

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its combination of a phthalazinone core with methoxy and phenoxyethyl substituents. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C21H23N3O6/c1-27-15-6-4-5-7-16(15)30-11-10-22-18(25)13-24-21(26)19-14(12-23-24)8-9-17(28-2)20(19)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25)

InChI Key

JAPXTSPDXGUHNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCOC3=CC=CC=C3OC)OC

Origin of Product

United States

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